(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate
Overview
Description
Mechanism of Action
Target of Action
The primary targets of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial in determining the bioavailability of the compound, and further studies are needed to fully understand them .
Result of Action
As research progresses, we will gain a better understanding of these effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate typically involves the reaction of 4-methyl-3-oxo-1-phenylpyrazolidine with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Methyl-3-oxo-1-phenyltetrahydro-1H-pyrazol-4-yl)methyl acetate
- 4-Methyl-3-oxo-1-phenylpyrazolidine
- 4-Methyl-3-oxo-1-phenylpyrazole
Uniqueness
Compared to similar compounds, (4-Methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate is unique due to its specific structural features and reactivity. Its acetate group provides distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
(4-methyl-3-oxo-1-phenylpyrazolidin-4-yl)methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-10(16)18-9-13(2)8-15(14-12(13)17)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBYAZKZKCZBGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CN(NC1=O)C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391598 | |
Record name | MS-1922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80336-03-4 | |
Record name | MS-1922 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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